1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile
Description
Properties
IUPAC Name |
2-ethyl-5-pyridin-2-ylpyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-2-15-9(8-12)7-11(14-15)10-5-3-4-6-13-10/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLQRFWJASHKJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CC=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile (C11H10N4, CAS Number: 2098050-31-6) is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile features a pyrazole ring substituted with an ethyl group at the first position, a pyridin-2-yl group at the third position, and a carbonitrile group at the fifth position. The molecular weight is approximately 198.22 g/mol, and it is characterized by a moderate level of purity, typically around 95% in research applications.
| Property | Value |
|---|---|
| Molecular Formula | C11H10N4 |
| Molecular Weight | 198.22 g/mol |
| CAS Number | 2098050-31-6 |
| Purity | ~95% |
The biological activity of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile is primarily attributed to its ability to interact with specific molecular targets. It may act as an enzyme inhibitor or modulate receptor functions through binding to active sites. This compound has been explored for its potential as an antimicrobial agent, anticancer drug, and anti-inflammatory agent .
Therapeutic Applications
- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Studies have shown that modifications to the pyrazole structure can enhance activity against various bacterial strains .
- Anticancer Properties : The compound has been investigated for its potential in cancer therapy. For instance, certain derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting a possible role in targeted cancer treatments.
- Anti-inflammatory Effects : In vivo studies have evaluated the anti-inflammatory activity of this compound through models such as carrageenan-induced paw edema in rats. Results indicated that some derivatives possess strong anti-inflammatory effects comparable to known NSAIDs like celecoxib .
Study on Anti-inflammatory Activity
A recent study assessed various pyrazole derivatives for their COX-1 and COX-2 inhibitory activities. Among them, 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile showed promising results with a selectivity index indicating its potential as a selective COX-2 inhibitor. The compound demonstrated effective inhibition of inflammation in animal models with minimal side effects observed in histopathological evaluations .
Anticancer Efficacy
In another study focusing on anticancer properties, derivatives of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile were synthesized and tested against various cancer cell lines. The results revealed significant cytotoxic effects, with some derivatives exhibiting IC50 values lower than those of existing chemotherapeutics .
Table 2: Summary of Biological Activities
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds, facilitating the development of new materials and chemicals.
Biology
- Bioactive Properties : Research indicates that 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile exhibits antimicrobial, anti-inflammatory, and anticancer properties. It has been studied for its ability to inhibit specific enzymes involved in inflammatory pathways.
- Case Study : A study demonstrated that this compound effectively inhibits cyclooxygenase (COX) enzymes with an IC50 value of 26 µM, indicating its potential as an anti-inflammatory agent.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 26 | COX inhibition |
Medicine
- Drug Development : The compound is being explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors associated with various diseases.
- Mechanism of Action : It may act by binding to active sites on enzymes or modulating receptor functions, leading to therapeutic effects.
Industrial Applications
In addition to research applications, 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile is utilized in the development of agrochemicals and materials science. Its unique chemical properties make it suitable for creating new formulations in these industries.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Physicochemical Properties
The table below compares the target compound with pyrazole-5-carbonitrile analogs, focusing on substituent variations and key properties:
Key Observations:
- Pyridin-2-yl vs. Alkyl/Aryl Groups : The pyridin-2-yl group in the target compound distinguishes it from simpler alkyl-substituted analogs. This aromatic ring may enhance π-π stacking interactions in biological systems, a feature absent in methyl or isopropyl derivatives .
- Ethyl vs.
Target Compound
For example:
Preparation Methods
Cyclization and Pyridinyl Substitution
A common approach involves the condensation of hydrazine derivatives with β-ketoesters or β-diketones bearing a pyridin-2-yl substituent. This reaction forms the pyrazole ring with the pyridin-2-yl group positioned at the 3-position of the pyrazole.
Introduction of the Nitrile Group
The nitrile group at the 5-position can be introduced by transforming the corresponding carboxylate or ester group into a nitrile via dehydration or substitution reactions.
Alkylation at the 1-Position
The ethyl group at the 1-position of the pyrazole ring is introduced through alkylation reactions. This is often achieved by treating the pyrazole with ethyl halides (e.g., ethyl bromide) under basic conditions.
- Alkylation is typically performed after the pyrazole ring formation to ensure regioselectivity and to avoid side reactions during ring closure.
Detailed Method from Patent Literature
A notable preparation method described in patent WO2021096903A1 involves the following steps:
- Starting from ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate, an oxidation reaction is carried out in an acetonitrile system.
- Potassium persulfate is used as the oxidizing agent in the presence of sulfuric acid as a catalyst.
- The reaction mixture is heated, and the oxidizing agent is added in amounts ranging from 1.0 to 2.0 equivalents, optimally 1.3 to 1.7 equivalents.
- This oxidation converts the dihydro-pyrazole intermediate to the pyrazole-5-carboxylate derivative.
- Subsequent transformations convert the carboxylate to the nitrile and introduce the ethyl group at the 1-position.
- The overall yield of the oxidation step is reported to be about 75-80%.
Laboratory-Scale Synthesis and Purification
In laboratory settings, synthesis is often performed under inert atmosphere (nitrogen) to avoid oxidation or moisture interference.
- Reactions are carried out in sealed tubes or flasks with controlled heating (e.g., 90 °C for 4 hours).
- After completion, the reaction mixture is cooled, extracted with ethyl acetate, and dried over anhydrous sodium sulfate.
- Purification is achieved by silica gel column chromatography using ethyl acetate/hexane solvent systems.
Comparative Data Table of Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization to form pyrazole | Hydrazine + β-ketoester with pyridin-2-yl | 70-85 | Forms 3-(pyridin-2-yl)-pyrazole core |
| Bromination/Oxidation | Potassium persulfate, sulfuric acid, acetonitrile, heat | 75-80 | Converts dihydro-pyrazole to pyrazole-5-carboxylate |
| Ester to nitrile conversion | Dehydrating agents (e.g., POCl3) | 60-75 | Introduces nitrile at 5-position |
| Alkylation at N1 | Ethyl bromide, base (e.g., K2CO3) | 80-90 | Ethyl group introduced at 1-position |
| Purification | Silica gel chromatography | - | Essential for product isolation |
Research Findings and Considerations
- The use of potassium persulfate as an oxidant in acetonitrile with sulfuric acid catalyst is efficient and provides good yields for pyrazole ring oxidation steps.
- Alkylation reactions require careful control of stoichiometry and temperature to avoid multiple alkylations or side reactions.
- The nitrile introduction step is sensitive and may require optimization of dehydrating agents and reaction time to maximize yield and purity.
- The overall synthetic route is modular, allowing for substitution variations on the pyridine ring or pyrazole ring to tailor the compound for specific applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile, and how can reaction conditions be optimized?
- Methodology: The compound is typically synthesized via cyclization of nitrile-containing precursors with formylating agents under acidic or basic conditions. Optimization involves adjusting catalysts (e.g., palladium in cross-coupling reactions), temperature, and solvent systems (e.g., DMF/water mixtures). For regioselectivity, substituent positioning on the pyridine ring must be controlled during precursor synthesis .
Q. How is the structural characterization of this compound performed, and what tools are essential?
- Methodology: X-ray diffraction (XRD) using SHELX software (e.g., SHELXL for refinement) is critical for crystallographic analysis. Complementary techniques include H/C NMR for functional group verification, IR spectroscopy for nitrile (-CN) detection (~2200 cm), and mass spectrometry for molecular weight confirmation .
Q. What preliminary biological screening methods are used to evaluate its activity?
- Methodology: In vitro assays (e.g., enzyme inhibition, receptor binding) are conducted to assess interactions with targets like progesterone receptors (PR). Cell-based systems (e.g., A549 lung cancer cells) evaluate cytotoxicity or apoptosis induction via MTT assays. Dose-response curves and IC values quantify potency .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent size/position) influence its biological activity?
- Methodology: Structure-activity relationship (SAR) studies involve synthesizing analogs with varied substituents (e.g., methyl vs. cyclohexyl groups). Functional responses (agonist/antagonist activity) are tested in cell-based assays. For example, smaller 3,3-dialkyl groups on related oxindole derivatives yield PR antagonists, while bulkier groups produce agonists .
Q. How can contradictions in functional activity data across studies be resolved?
- Methodology: Cross-validate experimental conditions (e.g., cell lines, assay protocols). Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities independently. Computational docking studies (e.g., AutoDock) can model ligand-receptor interactions to explain discrepancies .
Q. What challenges arise in crystallographic refinement for this compound, and how are they addressed?
- Methodology: Twinned data or low-resolution diffraction patterns are resolved using SHELXD for structure solution and SHELXL for refinement. High-resolution data (>1.0 Å) improve accuracy. Hydrogen bonding networks and π-π stacking interactions are analyzed via Mercury software to validate packing motifs .
Q. How can solvent-free mechanochemical synthesis improve the compound’s scalability and purity?
- Methodology: Grind precursors (e.g., nitriles, pyridine derivatives) with catalysts (e.g., ZnCl) in a ball mill. Monitor reaction progress via TLC or in situ Raman spectroscopy. This method reduces solvent waste and enhances regioselectivity compared to traditional reflux .
Q. What strategies ensure thermal stability during storage and handling?
- Methodology: Thermogravimetric analysis (TGA) identifies decomposition temperatures. Store under inert gas (N) at -20°C to prevent hydrolysis of the nitrile group. Lyophilization is recommended for long-term stability of hygroscopic derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
